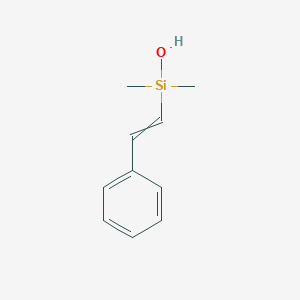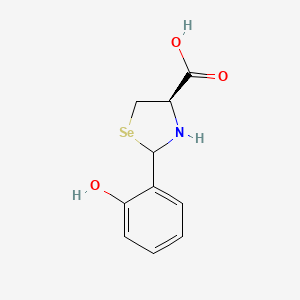
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound Organoselenium compounds are known for their diverse biological activities and potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with selenourea under specific conditions. The reaction proceeds through a cyclization process, forming the selenazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Ethers or esters, depending on the substituent used.
科学的研究の応用
Chemistry
In chemistry, (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an important enzyme in protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Its ability to modulate oxidative stress pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, particularly in terms of resistance to oxidative degradation.
作用機序
The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This activity is particularly relevant in its potential anticancer and antimicrobial effects, where the induction of oxidative stress can lead to cell death.
類似化合物との比較
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic functions.
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement.
Uniqueness
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which combines a selenazolidine ring with a hydroxyphenyl group. This unique combination allows for distinct chemical reactivity and biological activity, setting it apart from other organoselenium compounds.
特性
CAS番号 |
924636-78-2 |
|---|---|
分子式 |
C10H11NO3Se |
分子量 |
272.17 g/mol |
IUPAC名 |
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3Se/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
InChIキー |
YARWXAWBFFCIQQ-JAVCKPHESA-N |
異性体SMILES |
C1[C@H](NC([Se]1)C2=CC=CC=C2O)C(=O)O |
正規SMILES |
C1C(NC([Se]1)C2=CC=CC=C2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


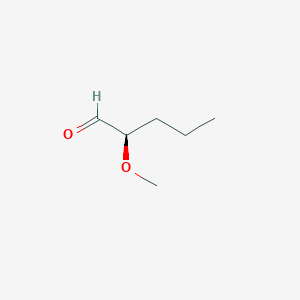
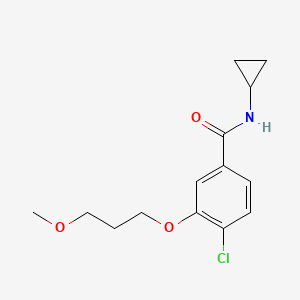
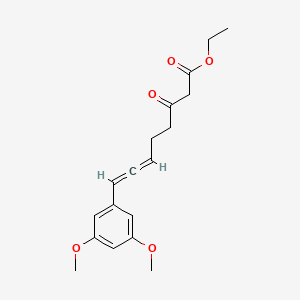
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
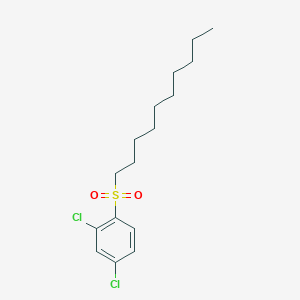
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
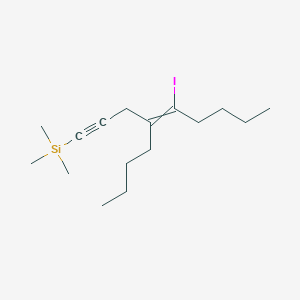
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
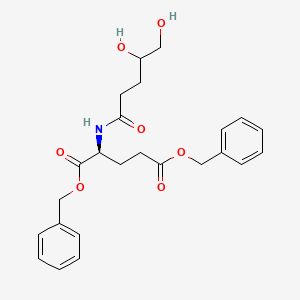
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
